molecular formula C21H26N2O5S B2435300 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one CAS No. 1421491-93-1

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Cat. No.: B2435300
CAS No.: 1421491-93-1
M. Wt: 418.51
InChI Key: UOWGTQQLNDKPGU-UHFFFAOYSA-N
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Description

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has garnered attention due to its potential therapeutic applications, especially in the field of oncology.

Properties

IUPAC Name

8-methoxy-3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-26-18-5-2-4-15-12-17(21(25)28-19(15)18)20(24)23-6-3-11-29-14-16(23)13-22-7-9-27-10-8-22/h2,4-5,12,16H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWGTQQLNDKPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCSCC3CN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves multiple steps. The starting material, ethyl 8-methoxycoumarin-3-carboxylate, undergoes a series of reactions to introduce the morpholinomethyl and thiazepane moieties. The key steps include:

Chemical Reactions Analysis

2.2. Functionalization at Position 3

The 3-acetyl group is introduced via Friedel-Crafts acylation or Vilsmeier-Haack reaction , followed by substitution with the 1,4-thiazepane-morpholine unit. A representative pathway involves:

  • Acylation : Reaction of 8-methoxycoumarin with acetyl chloride/AlCl<sub>3</sub> to form 3-acetyl-8-methoxycoumarin .

  • Condensation : Reaction with 3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl chloride in DMF under basic conditions (K<sub>2</sub>CO<sub>3>/sub>) .

3.1. Nucleophilic Acyl Substitution

The 3-carbonyl group reacts with amines or thiols to form amides or thioesters. For example:

  • Reaction with aniline : Forms 3-(N-phenylcarbamoyl) derivatives in 70–75% yield .

  • Catalyst : DMAP (4-dimethylaminopyridine) in CH<sub>2</sub>Cl<sub>2</sub>.

3.2. Cycloaddition Reactions

The coumarin core participates in 1,3-dipolar cycloadditions with azomethine ylides or nitrones. A study on analogous coumarins reported:

  • Reactants : 3-Acetylcoumarin + azomethine ylide (generated from sarcosine/ninhydrin).

  • Product : Spiropyrrolidine-indenoquinoxaline hybrids in 65–78% yield .

3.3. Coordination Chemistry

The morpholine and thiazepane moieties act as ligands for transition metals. Example:

  • Cu(II) complexation : Forms a 1:2 metal-ligand complex with enhanced stability in aqueous media .

Biological Activity and Derivatization

Derivatives of this compound show promise in:

  • Anticancer activity : Inhibition of HEPG2 liver carcinoma cells (IC<sub>50</sub> = 2.7–4.9 µM for similar coumarin-thiazole hybrids) .

  • Antiviral potential : Structural analogs inhibit viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) via morpholine-thiazepane interactions .

Table 1: Reaction Conditions for Key Transformations

Reaction TypeReactants/ConditionsYield (%)Reference
Pechmann Condensation3-Methoxyresorcinol, ethyl acetoacetate, H<sub>2</sub>SO<sub>4</sub>85
3-AcylationAcetyl chloride, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>72
Spiropyrrolidine FormationAzomethine ylide, MeOH, reflux78
Cu(II) ComplexationCu(NO<sub>3</sub>)<sub>2</sub>, H<sub>2</sub>O, RT92

Table 2: Biological Activity of Analogous Compounds

Compound ClassTarget ActivityIC<sub>50</sub> (µM)Reference
Coumarin-Thiazole HybridsHEPG2 Liver Carcinoma2.70–4.90
Morpholine-Derived CoumarinsSARS-CoV-2 M<sup>pro</sup>14.50

Mechanistic Insights

  • Electrophilic Substitution : The electron-rich C-6 position of coumarin undergoes nitration or halogenation, but the 8-methoxy group directs reactivity to C-5/C-7 .

  • Ring-Opening of Thiazepane : Under acidic conditions, the thiazepane moiety undergoes ring-opening to form thiol intermediates, enabling further functionalization .

Mechanism of Action

The mechanism of action of 8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

8-methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

These comparisons highlight the unique structural features and enhanced biological activities of this compound.

Biological Activity

8-Methoxy-3-(3-(morpholinomethyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy studies, and potential clinical applications.

Chemical Structure

The compound can be described structurally as follows:

  • Chemical Formula : C18_{18}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 358.44 g/mol

The structure features a chromenone core, which is known for various biological activities, modified with a morpholinomethyl group and a thiazepane carbonyl moiety.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as protein arginine methyltransferases (PRMTs), which are implicated in cancer progression and other diseases .
  • Modulation of Signaling Pathways : It may interact with various signaling pathways, influencing cellular proliferation and apoptosis.
  • Antioxidant Properties : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds:

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For example, compounds with similar structural features showed IC50 values in the low micromolar range against breast cancer cells .
  • Mechanistic Insights : The anticancer effects are often linked to the modulation of cell cycle regulators and apoptotic pathways. Research suggests that these compounds can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .

Case Studies

  • Study on Anticancer Effects : A study published in 2020 explored the effects of a related thiazepane derivative on human leukemia cells. The results indicated significant reduction in cell viability and enhanced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of thiazepane derivatives against resistant bacterial strains, the compound exhibited promising results, leading to further investigation into its potential as an alternative antibiotic treatment .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AnticancerCell ViabilityIC50 < 10 µM
Apoptosis InductionFlow CytometrySignificant increase
AntimicrobialMIC TestingEffective against S. aureus

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